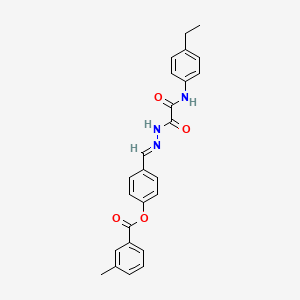
9-Acetylaminofluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acetylaminofluorene is a chemical compound known for its carcinogenic and mutagenic properties. It is a derivative of fluorene and is used extensively in biochemical research, particularly in the study of carcinogenesis. This compound is known to induce tumors in various organs, including the liver, bladder, and kidney .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetylaminofluorene typically involves the acetylation of 9-aminofluorene. One common method includes the reaction of 9-aminofluorene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization to obtain the final product .
化学反応の分析
Types of Reactions: 9-Acetylaminofluorene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized to form hydroxy derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group, using reagents such as sodium ethoxide.
Major Products: The major products formed from these reactions include hydroxyacetylaminofluorene, amino derivatives, and various substituted fluorene compounds .
科学的研究の応用
9-Acetylaminofluorene is widely used in scientific research due to its carcinogenic properties. Some of its applications include:
Chemistry: Used as a model compound to study the mechanisms of aromatic amine carcinogenesis.
Biology: Employed in studies involving DNA adduct formation and repair mechanisms.
Medicine: Utilized in cancer research to understand tumor formation and progression.
Industry: Applied in the development of biochemical assays and as a reference standard in toxicology studies .
作用機序
The carcinogenicity of 9-Acetylaminofluorene is primarily due to its metabolic activation. It is metabolized in the liver to form N-hydroxy-9-acetylaminofluorene, which can further undergo sulfation or acetylation to form highly reactive intermediates. These intermediates can interact with DNA, leading to the formation of DNA adducts, which are critical in the initiation of carcinogenesis .
類似化合物との比較
2-Acetylaminofluorene: Another acetylated derivative of fluorene, known for its carcinogenic properties.
2-Aminofluorene: A related compound that also forms DNA adducts and is used in similar research applications.
Uniqueness: 9-Acetylaminofluorene is unique due to its specific metabolic pathways and the types of DNA adducts it forms. Its ability to induce tumors in multiple organs makes it a valuable tool in carcinogenesis research .
特性
CAS番号 |
5424-77-1 |
|---|---|
分子式 |
C15H13NO |
分子量 |
223.27 g/mol |
IUPAC名 |
N-(9H-fluoren-9-yl)acetamide |
InChI |
InChI=1S/C15H13NO/c1-10(17)16-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3,(H,16,17) |
InChIキー |
VQFOESRCDRTBKL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12040430.png)
![N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040447.png)


![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B12040465.png)
![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040469.png)
![3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B12040471.png)


![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040495.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12040503.png)



